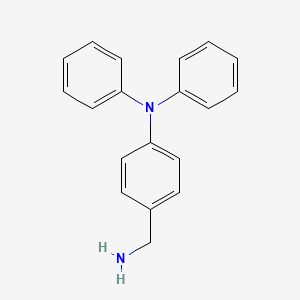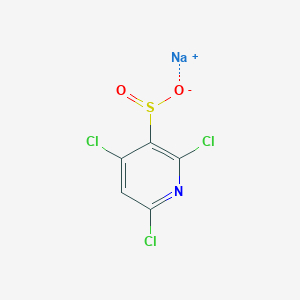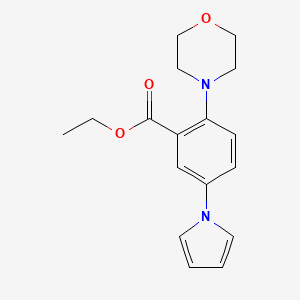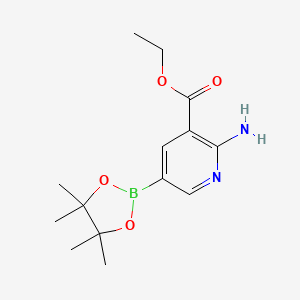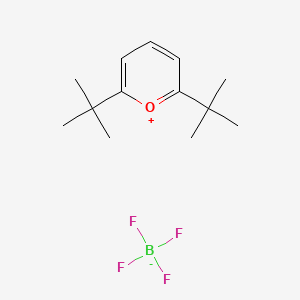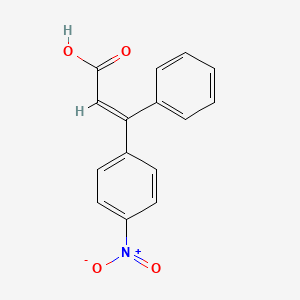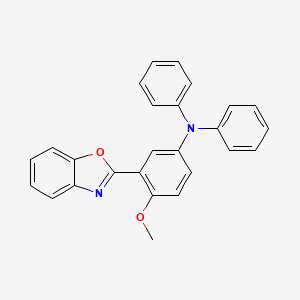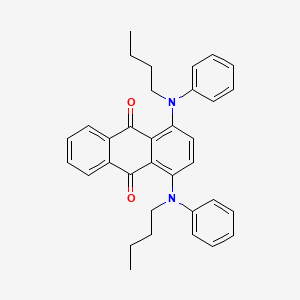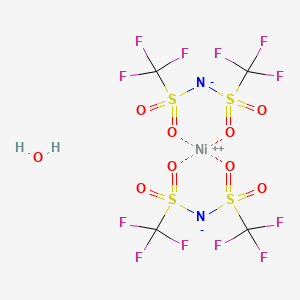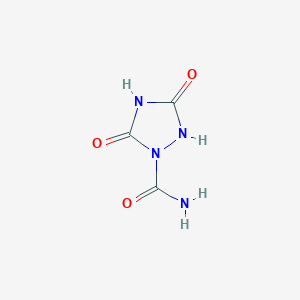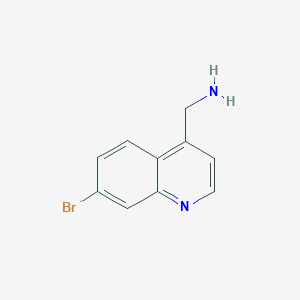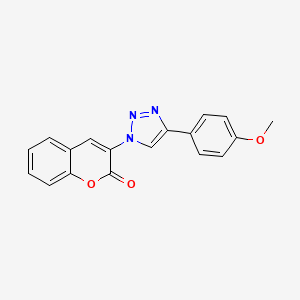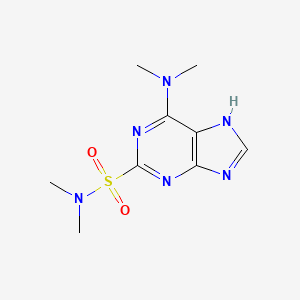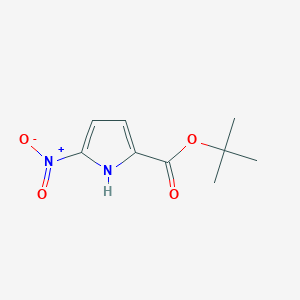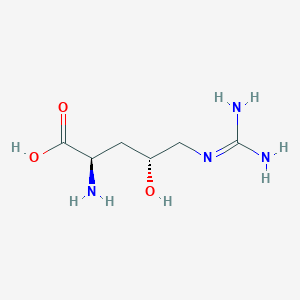
rel-(2R,4R)-2-Amino-5-guanidino-4-hydroxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(2R,4R)-2-Amino-5-guanidino-4-hydroxypentanoic acid: is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of amino, guanidino, and hydroxyl functional groups, which contribute to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R,4R)-2-Amino-5-guanidino-4-hydroxypentanoic acid typically involves multiple steps, starting from readily available precursors. The process may include the protection of functional groups, selective reactions to introduce the amino and guanidino groups, and deprotection steps to yield the final product. Specific reaction conditions, such as temperature, pH, and solvents, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in rel-(2R,4R)-2-Amino-5-guanidino-4-hydroxypentanoic acid can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The guanidino group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, rel-(2R,4R)-2-Amino-5-guanidino-4-hydroxypentanoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its structure mimics certain natural amino acids, making it useful in studying protein synthesis and function.
Medicine: In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets suggests applications in drug development, particularly for conditions involving enzyme dysregulation.
Industry: In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and functional versatility make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of rel-(2R,4R)-2-Amino-5-guanidino-4-hydroxypentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and guanidino groups can form hydrogen bonds and ionic interactions with active sites, modulating the activity of these targets. This interaction can influence metabolic pathways, signal transduction, and other cellular processes.
Comparison with Similar Compounds
L-Arginine: Similar in structure due to the presence of the guanidino group but differs in the overall configuration and additional functional groups.
L-Ornithine: Shares the amino and carboxyl groups but lacks the guanidino group, leading to different reactivity and biological activity.
L-Citrulline: Contains similar functional groups but differs in the arrangement and additional substituents.
Uniqueness: rel-(2R,4R)-2-Amino-5-guanidino-4-hydroxypentanoic acid is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C6H14N4O3 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(2R,4R)-2-amino-5-(diaminomethylideneamino)-4-hydroxypentanoic acid |
InChI |
InChI=1S/C6H14N4O3/c7-4(5(12)13)1-3(11)2-10-6(8)9/h3-4,11H,1-2,7H2,(H,12,13)(H4,8,9,10)/t3-,4-/m1/s1 |
InChI Key |
OPCBKDJCJYBGTQ-QWWZWVQMSA-N |
Isomeric SMILES |
C([C@H](CN=C(N)N)O)[C@H](C(=O)O)N |
Canonical SMILES |
C(C(CN=C(N)N)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


